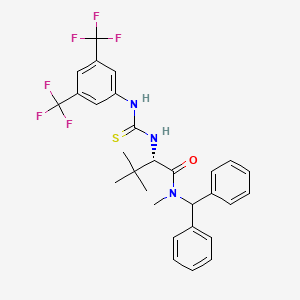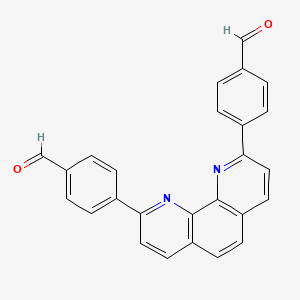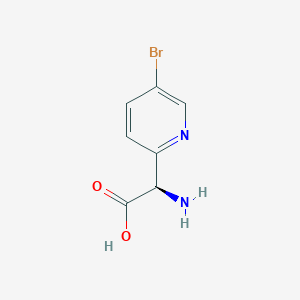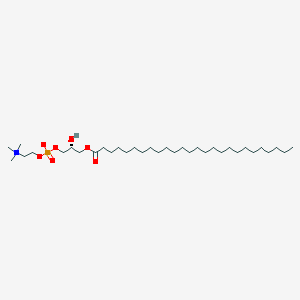
N-Acryloyl-(2S)-bornane-10,2-sultam
Vue d'ensemble
Description
N-Acryloyl-(2S)-bornane-10,2-sultam is a specialized organic compound known for its unique structural features and reactivity. This compound is derived from bornane, a bicyclic monoterpene, and features an acryloyl group attached to the nitrogen atom of the sultam ring. The (2S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical processes.
Applications De Recherche Scientifique
N-Acryloyl-(2S)-bornane-10,2-sultam has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties. It is also used in the study of stereoselective reactions and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a building block in the design of biomaterials and drug delivery systems.
Medicine: Explored for its potential use in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acryloyl-(2S)-bornane-10,2-sultam typically involves the reaction of bornane-10,2-sultam with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
Starting Materials: Bornane-10,2-sultam, acryloyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The bornane-10,2-sultam is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Acryloyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acryloyl-(2S)-bornane-10,2-sultam undergoes various chemical reactions, including:
Addition Reactions: The acryloyl group can participate in Michael addition reactions with nucleophiles such as amines, thiols, and enolates.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers with unique properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Michael Addition: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Polymerization: Radical initiators (e.g., azobisisobutyronitrile), solvent (e.g., toluene), elevated temperature.
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), water, elevated temperature.
Major Products Formed
Michael Addition: N-substituted derivatives of bornane-10,2-sultam.
Polymerization: Poly(this compound) with varying molecular weights.
Hydrolysis: Bornane-10,2-sultam and acrylic acid.
Mécanisme D'action
The mechanism of action of N-Acryloyl-(2S)-bornane-10,2-sultam is primarily related to its ability to undergo addition and polymerization reactions. The acryloyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The sultam ring provides a rigid and sterically hindered environment, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
N-Acryloyl-(2S)-bornane-10,2-sultam can be compared with other similar compounds such as:
N-Acryloyl glycinamide: Similar in having an acryloyl group but differs in the structure of the amide moiety.
N-Acryloyl alaninamide: Contains an acryloyl group and an alanine-derived amide moiety, offering different reactivity and properties.
N-Acryloyl semicarbazide: Features an acryloyl group and a semicarbazide moiety, used in the synthesis of hydrogels and other materials.
The uniqueness of this compound lies in its rigid bicyclic structure and the specific stereochemistry, which can impart distinct reactivity and selectivity in various chemical processes.
Propriétés
IUPAC Name |
1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h4,9-10H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWKUFBZHFLMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



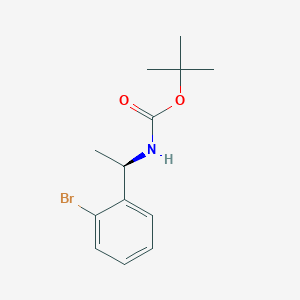
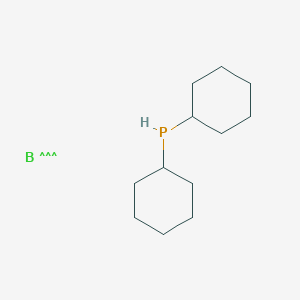
![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)
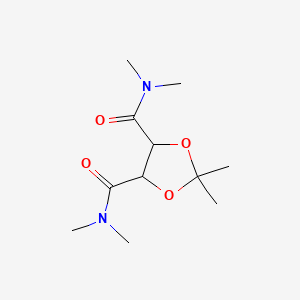
![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)
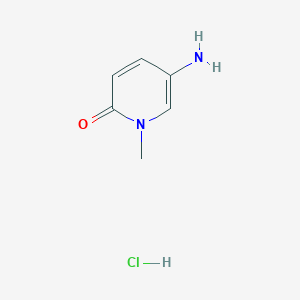
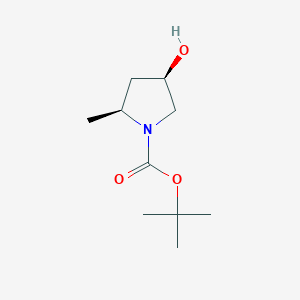
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
